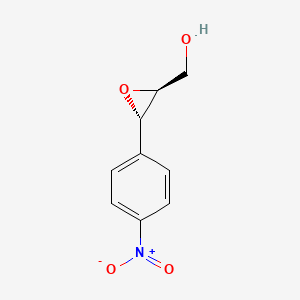
Oxiranemethanol, 3-(4-nitrophenyl)-, trans-(-)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxiranemethanol, 3-(4-nitrophenyl)-, trans-(-)-: is a chemical compound characterized by the presence of an oxirane ring (a three-membered cyclic ether) and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Oxiranemethanol, 3-(4-nitrophenyl)-, trans-(-)- typically involves the reaction of 4-nitrobenzaldehyde with an appropriate epoxide precursor under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the oxirane ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Oxiranemethanol, 3-(4-nitrophenyl)-, trans-(-)- can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols open the ring to form new compounds.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly employed.
Substitution: Nucleophiles such as ammonia or thiourea can be used in the presence of a suitable solvent like ethanol or methanol.
Major Products Formed:
Oxidation: Formation of diols or carboxylic acids.
Reduction: Formation of 3-(4-aminophenyl)oxiranemethanol.
Substitution: Formation of various substituted oxiranemethanol derivatives.
Scientific Research Applications
Oxiranemethanol, 3-(4-nitrophenyl)-, trans-(-)- has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. The nitrophenyl group is known to interact with biological targets, making this compound a candidate for drug development.
Medicine: Explored for its potential therapeutic applications. The compound’s ability to undergo various chemical transformations makes it a versatile candidate for medicinal chemistry.
Industry: Used in the development of new materials and polymers. Its reactive functional groups allow for the creation of novel materials with specific properties.
Mechanism of Action
The mechanism of action of Oxiranemethanol, 3-(4-nitrophenyl)-, trans-(-)- involves its interaction with molecular targets through its oxirane ring and nitrophenyl group. The oxirane ring can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects. The nitrophenyl group can undergo redox reactions, influencing cellular processes and pathways.
Comparison with Similar Compounds
Oxiranemethanol, 3-(4-aminophenyl)-: Similar structure but with an amino group instead of a nitro group.
Oxiranemethanol, 3-(4-methylphenyl)-: Similar structure but with a methyl group instead of a nitro group.
Oxiranemethanol, 3-(4-chlorophenyl)-: Similar structure but with a chloro group instead of a nitro group.
Uniqueness: Oxiranemethanol, 3-(4-nitrophenyl)-, trans-(-)- is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. The nitro group can participate in redox reactions and interact with biological targets in ways that other substituents cannot, making this compound particularly valuable for research and development.
Properties
CAS No. |
876369-29-8 |
|---|---|
Molecular Formula |
C9H9NO4 |
Molecular Weight |
195.17 g/mol |
IUPAC Name |
[(2S,3R)-3-(4-nitrophenyl)oxiran-2-yl]methanol |
InChI |
InChI=1S/C9H9NO4/c11-5-8-9(14-8)6-1-3-7(4-2-6)10(12)13/h1-4,8-9,11H,5H2/t8-,9+/m0/s1 |
InChI Key |
TVWSYFXHQPGITR-DTWKUNHWSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H]2[C@@H](O2)CO)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C2C(O2)CO)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















